2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
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Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride is an organic compound with the molecular formula C11H8NO3Cl It is a derivative of isoindoline and is characterized by the presence of a propanoyl chloride group attached to the isoindoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride typically involves the reaction of phthalic anhydride with alanine, followed by chlorination. The general steps are as follows:
Formation of N-phthaloyl alanine: Phthalic anhydride reacts with alanine in the presence of a base to form N-phthaloyl alanine.
Conversion to Propanoyl Chloride: The N-phthaloyl alanine is then treated with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to convert the carboxylic acid group into a propanoyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The propanoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding carboxylic acid.
Aminolysis: Reaction with amines to form amides.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
Catalysts: Catalysts such as pyridine or triethylamine are often used to facilitate reactions.
Major Products
The major products formed from these reactions include esters, amides, and thioesters, depending on the nucleophile used.
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride involves the reactivity of the propanoyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of covalent bonds. The molecular targets and pathways involved depend on the specific application and the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid: Similar structure but with a hexanoic acid group instead of a propanoyl chloride group.
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl acetate: Contains an ethyl acetate group instead of a propanoyl chloride group.
N-phthaloyl alanine: Precursor in the synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride.
Uniqueness
The uniqueness of this compound lies in its high reactivity due to the presence of the propanoyl chloride group
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)propanoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-6(9(12)14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLYPXOSHYZOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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